(4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S2/c1-28-18-6-4-5-17(13-18)24-14-21(22(25)15-9-11-16(23)12-10-15)29(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIZRTIJGCUEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazinone core, followed by the introduction of the chlorophenyl and methylthio phenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the methylthio group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and benzothiazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exhibit significant antimicrobial properties. The presence of the methylsulfanyl group enhances the compound's ability to interact with biological systems, potentially leading to the development of new antibiotics .
Anticancer Potential : Investigations into the anticancer properties of benzothiazine derivatives suggest that this compound may inhibit cancer cell proliferation. Studies have shown that modifications to the benzothiazine structure can lead to increased cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Compounds with similar functionalities have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Environmental Applications
Pesticide Development : The chemical structure of (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone suggests potential use as a pesticide. Its efficacy against pests while maintaining low toxicity to non-target organisms makes it an attractive candidate for agricultural applications .
Bioremediation : Due to its chemical stability and reactivity, this compound may be utilized in bioremediation processes. Its ability to interact with various environmental contaminants can aid in developing strategies for soil and water decontamination .
Material Science
Polymer Additives : The unique properties of (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone make it suitable for incorporation into polymer matrices as an additive. This could enhance the mechanical properties and thermal stability of polymers used in various industrial applications .
Antimicrobial Efficacy Study
A study conducted on a series of benzothiazine derivatives demonstrated that modifications similar to those found in (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone significantly increased antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining biological activity and provided a foundation for further exploration into this compound's therapeutic potential.
Environmental Impact Assessment
An environmental risk assessment evaluated the potential impacts of using this compound as a pesticide. Results indicated that while it effectively controls target pests, careful management is necessary to mitigate risks to beneficial insect populations and aquatic ecosystems .
Mechanism of Action
The mechanism of action of (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents (R1, R2) | Molecular Weight | Key Structural/Functional Differences | Evidence Source |
|---|---|---|---|---|
| (4-Chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone | R1: 4-chlorophenyl; R2: 3-(methylsulfanyl)phenyl | ~443.9 g/mol | Methylsulfanyl group enhances lipophilicity | |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | R1: 4-chlorophenyl; R2: phenyl | ~408.8 g/mol | Lack of methylsulfanyl group reduces steric bulk | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | R1: 4-ethylphenyl; R2: 3-methylphenyl; F at C7 | ~453.9 g/mol | Fluorine atom introduces electronegativity; ethyl increases hydrophobicity | |
| 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,2-benzothiazin-2-yl]ethanone | R1: 4-chlorophenyl; R2: 3-methoxybenzoyl | ~472.9 g/mol | Methoxybenzoyl group may improve hydrogen-bonding capacity | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | R1: 4-chlorophenyl; R2: benzothiazole | ~414.3 g/mol | Benzothiazole moiety alters π-π stacking interactions |
Key Findings:
Electronic Effects: The methylsulfanyl group in the target compound contributes to moderate electron-donating behavior, which may stabilize charge-transfer interactions in biological systems.
Steric and Lipophilic Considerations :
- The 3-(methylsulfanyl)phenyl group in the target compound increases steric bulk compared to the simpler phenyl group in . This may affect membrane permeability or binding pocket accessibility.
- The ethylphenyl substituent in further elevates hydrophobicity, which could improve pharmacokinetic properties like half-life.
Crystallographic and Structural Insights: The benzothiazole-containing analog crystallizes in a monoclinic system (P21/n) with distinct C–H···N and C–H···π interactions, suggesting stronger intermolecular forces compared to the sulfone-rich benzothiazine derivatives.
Synthetic and Analytical Relevance: Structural analogs such as those in were characterized using single-crystal X-ray diffraction (SHELX programs ), confirming the planar geometry of the benzothiazin core.
Implications for Research and Development
The target compound’s unique combination of substituents positions it as a candidate for further exploration in drug discovery, particularly in diseases where redox modulation or hydrophobic binding pockets are critical. Comparative studies with its analogs highlight the importance of substituent engineering to optimize bioavailability, target selectivity, and metabolic stability. Future work should prioritize in vitro assays to validate these hypotheses, leveraging crystallographic and computational data from .
Biological Activity
The compound (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone, also referred to by its IUPAC name, is a synthetic organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on existing research and case studies.
- Molecular Formula : C22H15ClN2O3S2
- Molecular Weight : 459.93 g/mol
- CAS Number : 1114651-27-2
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed moderate to good activity against various bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups may enhance the lipophilicity and membrane penetration of the compound, contributing to its efficacy against microbial pathogens .
2. Anticancer Properties
The anticancer potential of benzothiazine derivatives has been a focal point in recent pharmacological studies. One study synthesized several analogs and tested their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structures demonstrated selective cytotoxicity towards tumorigenic cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies have suggested that benzothiazine derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This could provide a dual benefit in treating conditions associated with chronic inflammation and cancer .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives, including (4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone, revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for further development as an antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were performed on human breast cancer cell lines (MCF-7) using the compound. Results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapy agents. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .
Data Table: Summary of Biological Activities
Q & A
Q. How can the molecular structure of the compound be confirmed using X-ray crystallography?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. High-resolution data (e.g., mean C–C bond length error ≤ 0.004 Å) ensures precision .
- Structure Solution: Use direct methods in SHELXS/SHELXD for phase determination, particularly for small-molecule systems. For complex cases (e.g., twinning), SHELXL refinement with twin-law corrections is recommended .
- Refinement: SHELXL refines positional and anisotropic displacement parameters. Key metrics include R factor (≤ 0.05) and wR factor (≤ 0.11), with data-to-parameter ratios > 15 to avoid overfitting .
- Validation: ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, while PLATON checks for voids, hydrogen bonding, and symmetry .
Table 1: Example Crystallographic Parameters from Literature
| Parameter | Value () | Value ( ) |
|---|---|---|
| Temperature (K) | 123 | 292 |
| R factor | 0.054 | 0.043 |
| Data/Parameter Ratio | 15.8 | 14.9 |
Q. What spectroscopic techniques are employed to characterize the compound?
Methodological Answer:
- Infrared (IR) Spectroscopy: Assign functional groups (e.g., carbonyl, sulfonyl) using characteristic bands. For example, C=O stretches appear at ~1680 cm⁻¹, while S=O vibrations occur near 1150 cm⁻¹ .
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methylsulfanyl groups (δ 2.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in aliphatic regions .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 450.05 for [M+H]⁺) and fragments (e.g., loss of Cl or CH₃S groups) .
Table 2: Key Spectral Assignments
| Technique | Key Peaks/Data | Functional Group Identified | Evidence |
|---|---|---|---|
| IR | 1680 cm⁻¹ | Carbonyl (C=O) | |
| ¹H NMR | δ 2.5 ppm (s, 3H) | Methylsulfanyl (SCH₃) |
Q. What are the standard synthetic routes for the compound, and how are reaction conditions optimized?
Methodological Answer:
- Route 1: Friedel-Crafts acylation of 4-chlorobenzoyl chloride with a substituted benzothiazine precursor. Catalytic AlCl₃ in anhydrous dichloromethane (40°C, 12 hr) achieves ~70% yield .
- Route 2: Sulfonation of intermediates using SOCl₂ or H₂SO₄, followed by oxidation with H₂O₂ to form the 1,1-dioxido moiety .
- Optimization: Design of Experiments (DoE) evaluates temperature, solvent polarity, and catalyst loading. For example, increasing AlCl₃ from 1.0 to 1.2 eq improves yield by 15% but risks side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental data in structural studies?
Methodological Answer:
- Validation Tools: Compare DFT-optimized geometries (e.g., Gaussian09) with SCXRD bond lengths/angles. Discrepancies > 0.02 Å suggest conformational flexibility or crystal packing effects .
- Data Contradiction Analysis: If IR spectra lack expected S=O bands (e.g., due to hydration), re-measure in dry KBr or use variable-temperature NMR to probe dynamic processes .
- Case Study: In , organic degradation during prolonged data collection skewed results. Mitigation includes sample cooling (-20°C) or shorter experimental timelines .
Q. What strategies are effective in analyzing and mitigating by-products during synthesis?
Methodological Answer:
- By-Product Identification: LC-MS or preparative TLC isolates impurities. For example, lists (4-chlorophenyl)(4-hydroxyphenyl)methanone as a common impurity (retention time: 8.2 min) .
- Mitigation:
-
Purification: Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water).
-
Reaction Control: Lower reaction temperatures (e.g., 0°C) reduce hydrolysis of sulfonyl intermediates .
Table 3: Common By-Products and Mitigation Strategies
By-Product Source Reaction Mitigation Strategy Evidence (4-Chlorophenyl)(4-hydroxyphenyl)methanone Friedel-Crafts Anhydrous conditions, molecular sieves
Q. How do crystallographic software packages handle disorder or low-resolution data in structural determination?
Methodological Answer:
- Disorder Modeling: SHELXL refines split positions for disordered atoms (e.g., rotating methyl groups) with occupancy constraints. For severe cases, PART commands assign partial site occupancy .
- Low-Resolution Data: Apply anisotropic truncation (TRUNCATE) and twin refinement (TWIN/BASF). achieved R = 0.043 despite 0.8 Å resolution using SHELXL’s restraints (DELU, SIMU) .
- Validation: Check ADDSYM in PLATON for missed symmetry and RIGU to ensure geometric restraints align with chemical plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
